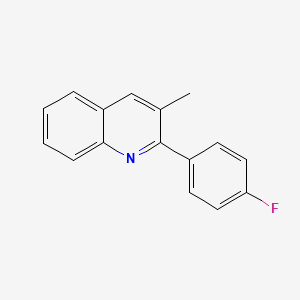

2-(4-Fluorophenyl)-3-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenyl)-3-methylquinoline is a member of quinolines . It is a compound with the molecular formula C15H10FN .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a 4-fluorophenyl group . The exact structure can be represented by the SMILES stringC1=CC=C2C (=C1)C=CC (=N2)C3=CC=C (C=C3)F .

Aplicaciones Científicas De Investigación

Anticancer Applications

- Potent Antitumor Agents : A range of 2-phenylquinolin-4-ones (2-PQs) derivatives, including 2-(4-Fluorophenyl)-3-methylquinoline, have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. For instance, one study identified several analogs exhibiting significant inhibitory activity against all tested tumor cell lines, suggesting their potential as clinical candidates for cancer treatment (Chou et al., 2010).

- Inhibition of Tubulin Assembly : Certain derivatives of this compound have been shown to inhibit tubulin assembly, a crucial process in cell division, making them potential antitumor agents. A particular focus has been on synthesizing analogs that demonstrate selective cytotoxicity against various cancer cell lines, such as leukemia, colon cancer, and melanoma (Chang et al., 2009).

Inhibitors in Biological Processes

- Inhibition of Influenza A Endonuclease : Derivatives of 3-hydroxyquinolin-2(1H)-ones, structurally related to this compound, have been evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. Some of these derivatives have shown potent inhibitory effects, suggesting their potential application in antiviral therapies (Sagong et al., 2013).

Fluorescence Studies

- Fluorescent Probes : Some derivatives of this compound have been studied for their fluorescence properties. These compounds could serve as molecular fluorescent probes, potentially useful in various biological applications. The studies have focused on evaluating their fluorescence behavior in different solvents and the effects of substituents on their fluorescence quantum yields (Hisham et al., 2019).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure with 2-(4-fluorophenyl)-3-methylquinoline, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets, leading to changes in their function . This interaction could potentially inhibit or enhance the activity of the target, depending on the specific biological context .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways . For instance, some indole derivatives have been found to inhibit the production of new fungi spores and the biosynthesis of existing hostile cells .

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, showed that it exhibited promising pharmacokinetic properties . The study suggested that the compound could be a reliable anti-cancer drug candidate against the MCF-7 cell line, indicating good bioavailability .

Result of Action

It is known that similar compounds, such as indole derivatives, can have diverse biological activities . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of other chemicals, temperature, ph, and the specific biological context .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-3-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN/c1-11-10-13-4-2-3-5-15(13)18-16(11)12-6-8-14(17)9-7-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIIIMSZBCOOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)

![3-[METHYL(4-METHYLPHENYL)SULFAMOYL]-N-[(4-METHYLPHENYL)METHYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2583350.png)

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2583364.png)